2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide
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Overview
Description
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide is a peptide lactone antibiotic isolated from a strain of Bacillus subtilis. It is known for its activity against Gram-positive bacteria. The compound has an empirical formula of C42H57N7O9 and contains amino acids such as threonine, alanine, valine, and leucine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide involves the chemical synthesis of its peptide lactone structure. The synthetic compound differs from the natural TL 119 in its physicochemical properties and biological activity. The synthesis process includes the use of reagents such as dicyclohexylcarbodiimide, I-hydroxybenzotriazole, and N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from the culture broth of Bacillus subtilis. The antibiotic is extracted using n-butanol and purified by thin-layer chromatography on silica with a chloroform-methanol mixture .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including hydrolysis and esterification. The compound contains an ester bond and an alpha, beta-dehydroamino acid, 2-amino-2-butenoic acid, at position 7 in the molecule .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dicyclohexylcarbodiimide, I-hydroxybenzotriazole, and N-hydroxysuccinimide. The reactions are typically carried out under conditions that favor peptide bond formation and esterification .
Major Products Formed: The major products formed from the reactions involving this compound include various analogs of the antibiotic, which are synthesized to study the structure-activity relationship of the compound .
Scientific Research Applications
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the antibacterial activity against Gram-positive bacteria and to develop new antibiotics with improved efficacy. The compound’s unique structure and activity make it a valuable tool for understanding the mechanisms of antibiotic resistance and for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of the bacterial cell wall, leading to the disruption of bacterial growth and multiplication. This mechanism is similar to that of other peptide antibiotics, which target essential bacterial functions such as cell wall synthesis, replication, transcription, and translation .
Comparison with Similar Compounds
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide is similar to other peptide lactone antibiotics such as A-3302-B. Both compounds share structural similarities, including the presence of an ester bond and an alpha, beta-dehydroamino acid. the synthetic compound of TL 119 differs from A-3302-B in its physicochemical properties and biological activity. The unique structure of TL 119, including the presence of D-alpha-threonine instead of L-threonine, distinguishes it from other similar compounds .
List of Similar Compounds:- A-3302-B
- Bacitracin
- Polymyxin B
These compounds share similar structural features and biological activities, making them valuable tools for studying antibiotic mechanisms and developing new therapeutic agents .
Properties
CAS No. |
55599-68-3 |
---|---|
Molecular Formula |
C42H57N7O9 |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C42H57N7O9/c1-9-30-42(57)58-26(7)35(41(56)48-34(24(4)5)40(55)43-25(6)36(51)45-30)49-39(54)33(22-29-18-14-11-15-19-29)47-37(52)31(20-23(2)3)46-38(53)32(44-27(8)50)21-28-16-12-10-13-17-28/h9-19,23-26,31-35H,20-22H2,1-8H3,(H,43,55)(H,44,50)(H,45,51)(H,46,53)(H,47,52)(H,48,56)(H,49,54)/b30-9+ |
InChI Key |
SGGJJTTZBRPIKP-OOEWDAAOSA-N |
SMILES |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Isomeric SMILES |
C/C=C/1\C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Canonical SMILES |
CC=C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C)C |
Synonyms |
TL 119 TL-119 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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